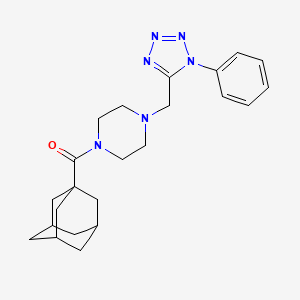
(3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be a complex organic molecule with several functional groups. The adamantan-1-yl group suggests the presence of an adamantane, a type of diamondoid. The piperazin-1-yl group is a common feature in many pharmaceuticals, and the phenyl-1H-tetrazol-5-yl group could potentially contribute to the compound’s reactivity.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve the formation of the adamantane core, followed by the addition of the functional groups through various organic reactions.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The adamantane core would provide a rigid, three-dimensional structure, while the functional groups would likely be oriented around this core.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the tetrazole group could potentially undergo reactions with acids or bases, and the piperazine group could participate in reactions with electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the adamantane core could contribute to the compound’s stability and resistance to degradation.Aplicaciones Científicas De Investigación
Novel Compound Synthesis and Evaluation
- Synthesis of Anti-inflammatory Agents : A series of novel adamantane–tetrahydropyrimidine hybrids were synthesized and evaluated for their anti-inflammatory activities, with some compounds exhibiting excellent and promising anti-inflammatory effects (Kalita et al., 2015).
- Antimicrobial and Anti-inflammatory Activities : New compounds featuring the adamantane structure were synthesized and tested for antimicrobial and anti-inflammatory activities, with several showing potent antibacterial activity and good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).
Reactivity and Adsorption Studies
- Reactivity and Adsorption Behavior : DFT and MD simulation studies explored the local reactive properties, adsorption behavior, and stability indicators of a triazole derivative, important for pharmaceutical applications (Al-Ghulikah et al., 2021).
Antimicrobial and Antifungal Agents
- Synthesis of Antimicrobial Agents : Novel pyridine derivatives were synthesized and evaluated for their antimicrobial activity, showing variable and modest activity against investigated bacteria and fungi strains (Patel et al., 2011).
Molecular Interaction Studies
- Cannabinoid Receptor Interaction : The antagonist SR141716A was studied for its interaction with the CB1 cannabinoid receptor, providing insights into the conformational analysis and binding interactions with the receptor (Shim et al., 2002).
Structural and Spectroscopic Characterization
- Characterization of Chemotherapeutic Agents : Quantum chemical calculations were performed on a novel triazoline-3-thione compound with potential chemotherapeutic applications, revealing detailed vibrational wavenumber interpretations and molecular properties (El-Emam et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, like all chemicals, this compound should be handled with appropriate safety precautions.
Direcciones Futuras
Future research could involve further exploration of this compound’s properties and potential applications. This could include studies on its reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
1-adamantyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O/c30-22(23-13-17-10-18(14-23)12-19(11-17)15-23)28-8-6-27(7-9-28)16-21-24-25-26-29(21)20-4-2-1-3-5-20/h1-5,17-19H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNRPOFKHSKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-adamantan-1-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

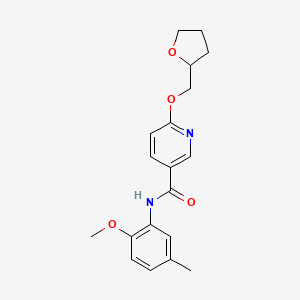
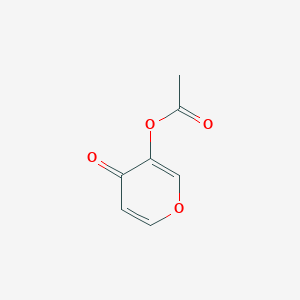
![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)


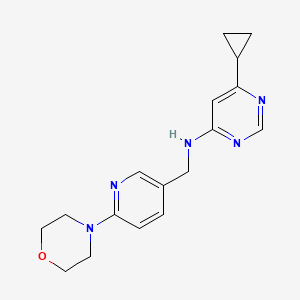
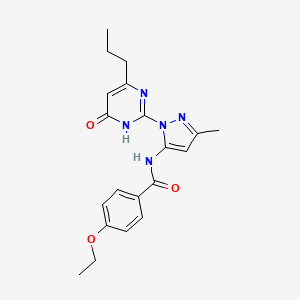
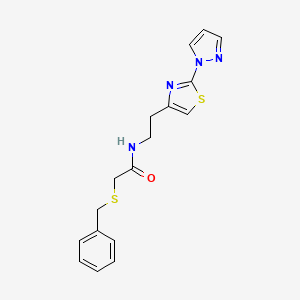
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2986499.png)
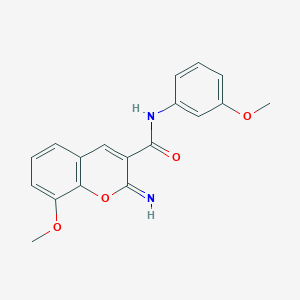
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![Benzo[d][1,3]dioxol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2986502.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)